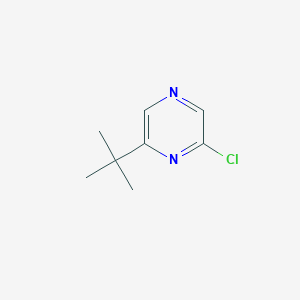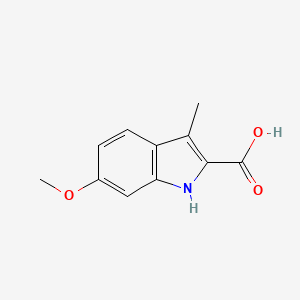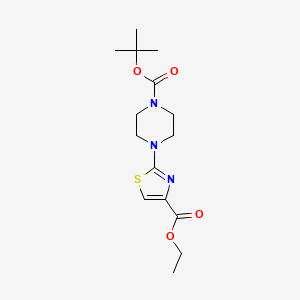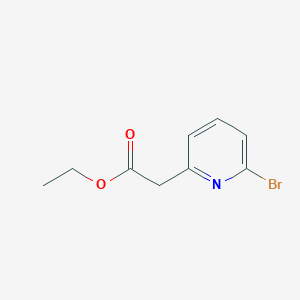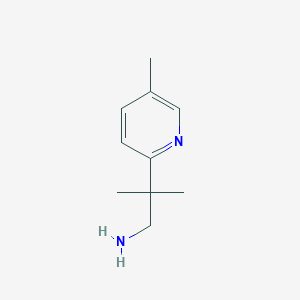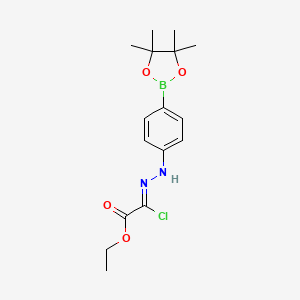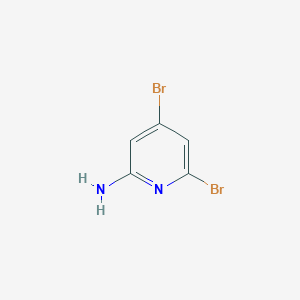
4,6-ジブロモピリジン-2-アミン
概要
説明
4,6-Dibromopyridin-2-amine is a chemical compound with the molecular formula C5H4Br2N2 It is a derivative of pyridine, characterized by the presence of two bromine atoms at the 4th and 6th positions and an amino group at the 2nd position of the pyridine ring
科学的研究の応用
4,6-Dibromopyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Research into its derivatives has shown potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with hazards such as H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
作用機序
Target of Action
Similar compounds such as 4,6-diarylpyrimidin-2-amine derivatives have shown anticancer properties
Mode of Action
It’s suggested that similar compounds can act as nucleophiles, attacking aldehyde carbon . This suggests that 4,6-Dibromopyridin-2-amine might interact with its targets in a similar manner.
Biochemical Pathways
Compounds with similar structures, such as pyrimidines, are known to play crucial roles in nucleotide biosynthesis pathways . Therefore, it’s plausible that 4,6-Dibromopyridin-2-amine might influence similar pathways.
Result of Action
Similar compounds such as 4,6-diarylpyrimidin-2-amine derivatives have shown anticancer properties . These compounds have been observed to inhibit Aurora kinase A activity, reduce clonogenicity, arrest the cell cycle at the G2/M phase, and induce caspase-mediated apoptotic cell death .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromopyridin-2-amine typically involves the bromination of 2-aminopyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as acetonitrile or dichloromethane under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of 4,6-Dibromopyridin-2-amine may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions: 4,6-Dibromopyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium thiolate in solvents like ethanol or DMF.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products like 4,6-diaminopyridine or 4,6-dimethoxypyridine can be formed.
Oxidation Products: Nitro derivatives such as 4,6-dibromo-2-nitropyridine.
Reduction Products: Reduced amines like 4,6-dibromo-2-aminopyridine.
類似化合物との比較
2,6-Dibromopyridine: Similar in structure but lacks the amino group at the 2nd position.
4,6-Dibromopyridine: Similar but without the amino group, affecting its reactivity and applications.
2-Amino-4,6-dichloropyridine: Similar but with chlorine atoms instead of bromine, leading to different chemical properties and reactivity.
Uniqueness: 4,6-Dibromopyridin-2-amine is unique due to the presence of both bromine atoms and an amino group, which allows for a diverse range of chemical reactions and applications. Its ability to undergo selective substitution and coupling reactions makes it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
4,6-dibromopyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2/c6-3-1-4(7)9-5(8)2-3/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXDWGNIKWVOFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1N)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40702293 | |
| Record name | 4,6-Dibromopyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40702293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
408352-48-7 | |
| Record name | 4,6-Dibromopyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40702293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


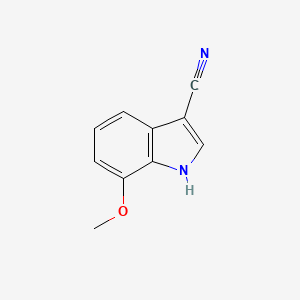

![Methyl[2-(1-methylpiperidin-2-yl)ethyl]amine](/img/structure/B1424257.png)




